Enhanced Lipophilicity from 2-Methoxyphenyl Substituent Compared to Unsubstituted Phenyl Analog
The presence of the 2-methoxy group on the N3-phenyl ring is a key structural differentiator. This substituent is known to increase the lipophilicity of quinazolinone derivatives, which is a critical parameter influencing membrane permeability, oral absorption, and distribution . While direct cLogP data for this specific compound was not found in primary literature, a class-level inference can be made: the 2-methoxyphenyl substitution is expected to increase the logP value compared to the unsubstituted phenyl analog, 2-mercapto-3-phenylquinazolin-4(3H)-one [1]. This physicochemical difference is crucial for applications where cellular uptake or blood-brain barrier penetration is a consideration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Higher cLogP (predicted) due to 2-methoxyphenyl group |
| Comparator Or Baseline | 2-Mercapto-3-phenylquinazolin-4(3H)-one (lower cLogP, unsubstituted phenyl) [1] |
| Quantified Difference | Difference not quantified in available literature. |
| Conditions | In silico prediction based on chemical structure. |
Why This Matters
This physicochemical property is a critical decision point for scientists selecting compounds for cell-based assays or in vivo studies, where improved membrane permeability can significantly impact results.
- [1] Bentham Science. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Retrieved from https://www.benthamscience.com/article/114733 View Source
